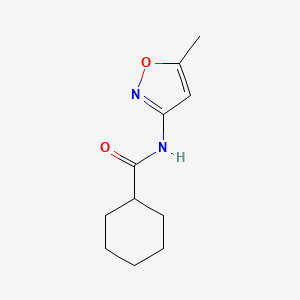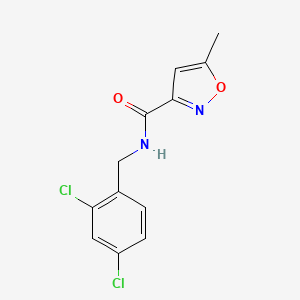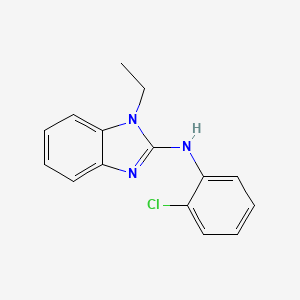![molecular formula C15H14BrFO3 B5741768 {3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol, also known as BFMPM, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of {3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol is not fully understood, but studies have suggested that it may act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It may also modulate the expression of certain genes involved in these processes. Additionally, {3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol has been found to interact with certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol has been found to have a low toxicity profile and does not appear to have any significant adverse effects on biochemical and physiological processes. Studies have shown that it does not affect normal cell growth and does not cause significant changes in body weight or organ function.
Vorteile Und Einschränkungen Für Laborexperimente
{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, its limited solubility in water may pose a challenge for certain experiments, and further studies are needed to fully understand its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for research on {3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, studies on its neuroprotective effects may lead to the development of new treatments for neurodegenerative disorders. Finally, further exploration of its chemical properties may lead to the development of new analogs with improved efficacy and selectivity.
Synthesemethoden
{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol can be synthesized through a multi-step process that involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base, followed by reduction with sodium borohydride and protection of the resulting alcohol with a methoxymethyl group. The final step involves deprotection of the methoxymethyl group with hydrochloric acid to yield {3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol.
Wissenschaftliche Forschungsanwendungen
{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that {3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol exhibits anti-proliferative activity against cancer cells and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, {3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFO3/c1-19-14-7-10(8-18)6-12(16)15(14)20-9-11-4-2-3-5-13(11)17/h2-7,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAYBGPCDQDWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Br)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5741721.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5741724.png)


![4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5741739.png)



![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)
![N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide](/img/structure/B5741782.png)